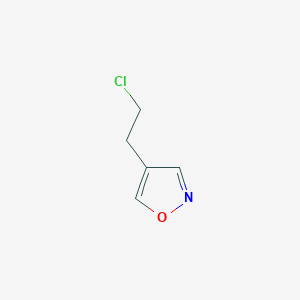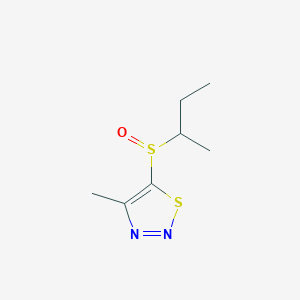![molecular formula C14H12ClN3O2S B2430156 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034239-42-2](/img/structure/B2430156.png)
3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are related to the compound , has been studied extensively. A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, a compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been analyzed. They have tunable photophysical properties, and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives, including structures similar to 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, have been studied for their activity against Plasmodium falciparum, showing promising in vitro efficacy against the chloroquine-resistant clone W2. The introduction of specific substituents at the benzenesulfonamide moiety has been found to significantly impact their antimalarial activity, highlighting the potential of this scaffold in the development of new antimalarial agents (Silva et al., 2016).
Kinase Inhibition for Cardiac Hypertrophy
Research into N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has identified these compounds as potent and selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK). A representative compound exhibited significant inhibition of ZAK activity, demonstrating potential therapeutic effects on cardiac hypertrophy in animal models. This suggests a novel approach to treating cardiac hypertrophy through selective kinase inhibition (Chang et al., 2017).
Antimicrobial Properties
A study on pyrazolo[3,4-b]pyridine compounds bearing benzenesulfonamide and trifluoromethyl moieties revealed their antimicrobial potential against a spectrum of pathogenic bacterial strains and fungal yeasts. The fused heterocyclic system present in these compounds suggests a promising avenue for the development of new antimicrobial agents (Chandak et al., 2013).
Antitumor Activity
Compounds with a pyrazolo[1,5-a]pyridin scaffold have also been investigated for their antitumor properties. Synthesis of derivatives substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems has shown broad-spectrum antitumor activity against various tumor cell lines in vitro. This research underscores the potential of these compounds in cancer therapy, providing a foundation for further development of antitumor agents (Rostom, 2006).
Direcciones Futuras
The future directions in the research of pyrazolo[1,5-a]pyrimidines and related compounds involve further exploration of their potential applications. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and has potential for further exploration . The development of new synthesis processes is also a key area of future research .
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXJLLQKJWKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)
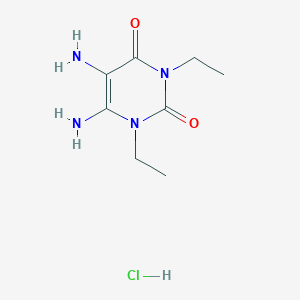
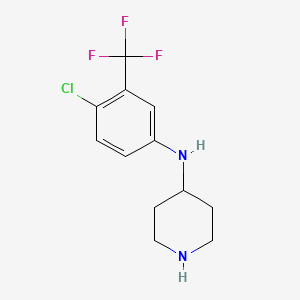

![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)
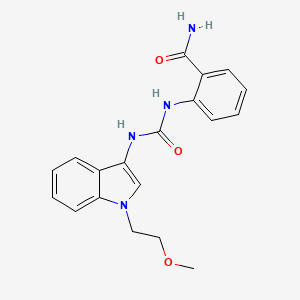
![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

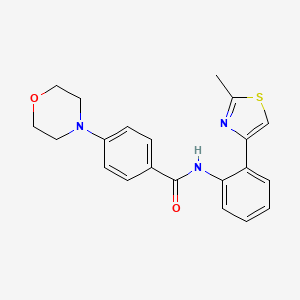

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)
